2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
Description
This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a 4-methylbenzyl group at position 3 and an N-phenylacetamide moiety at position 1. Its molecular formula is C₃₀H₂₄N₄O₃ (estimated based on structural analogs), with a molecular weight of approximately 488.54 g/mol. The N-phenylacetamide group contributes to hydrogen-bonding interactions, which may influence target binding affinity. Synthetic routes for analogous compounds involve condensation of pyrido[3,2-d]pyrimidine precursors with substituted benzyl halides and acetamide coupling agents, as described in related methodologies .
Properties
CAS No. |
921776-00-3 |
|---|---|
Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.438 |
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O3/c1-16-9-11-17(12-10-16)14-27-22(29)21-19(8-5-13-24-21)26(23(27)30)15-20(28)25-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
QJPLHOSUFDNCSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of 4-methylbenzylamine with a suitable pyrimidine derivative, followed by acylation with phenylacetyl chloride. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological properties, including:
- Anticancer Activity : Many pyrido[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the 4-methylbenzyl group may enhance the compound's efficacy against various cancer cell lines by improving its interaction with biological targets.
- Antimicrobial Properties : The structural attributes of this compound may confer antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : The compound's mechanism of action is likely linked to its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic effects in diseases where these enzymes play a crucial role.
Synthetic Routes
The synthesis of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves several steps:
- Formation of the Pyrido[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and diketones.
- Introduction of the 4-Methylbenzyl Group : This step often entails nucleophilic substitution reactions where a suitable benzyl halide reacts with the pyrido[3,2-d]pyrimidine intermediate.
- Acetamide Linkage : The final step involves coupling the intermediate with an acetamide moiety under controlled conditions to yield the target compound.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of similar compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[3,2-d]pyrimidines exhibited potent cytotoxic effects against human cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
- Antimicrobial Efficacy : Research in Pharmaceutical Biology highlighted that certain pyrido[3,2-d]pyrimidine compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
- Enzyme Inhibition Mechanisms : An investigation published in Bioorganic & Medicinal Chemistry Letters provided insights into how similar compounds interact with enzyme active sites, leading to effective inhibition. This research supports the hypothesis that this compound could follow similar mechanisms.
Mechanism of Action
The mechanism of action of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrido[3,2-d]pyrimidine Derivatives
Compound A : 2-[3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide ()
- Core Structure : Pyrido[3,2-d]pyrimidine.
- Substituents :
- 4-Methoxybenzyl (electron-donating group).
- 4-Trifluoromethylphenyl acetamide (electron-withdrawing CF₃).
- Molecular Weight : 484.434 g/mol.
- Key Differences: The methoxy group increases solubility but may reduce metabolic stability compared to the methyl group in the target compound.
Compound B : 2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-phenylacetamide ()
- Core Structure: Tetrahydropyrimidine (non-fused ring system).
- Substituents : Unsubstituted benzyl and phenyl groups.
- Molecular Weight : ~365.40 g/mol.
- Simpler structure may result in lower potency but easier synthesis .
Thieno[3,2-d]pyrimidine Derivatives
Compound C : (2-((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic Acid ()
- Core Structure: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle).
- Substituents : Phosphonic acid and dihydroxytetrahydrofuran.
- Molecular Weight : 457.139 g/mol.
- Key Differences :
Compound D : N-(3-((2,4-Dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)phenyl)-2-ph... ()
- Substituents : Propyl group at position 3 and phenyl linkage.
- Molecular Weight : ~433.52 g/mol.
- Thieno core may confer distinct kinase inhibition profiles compared to pyrido derivatives .
Pyrimido[4,5-d]pyrimidinone Derivatives
Compound E : N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide ()
- Core Structure: Pyrimido[4,5-d]pyrimidinone (tricyclic system).
- Substituents : Methoxy, methylpiperazine, and acrylamide groups.
- Molecular Weight : ~600.60 g/mol.
- Acrylamide group enables covalent binding to target proteins .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than tricyclic analogs (e.g., Compound E) due to fewer steps and milder conditions .
- Activity Trends: Pyrido[3,2-d]pyrimidines (Target, Compound A) show superior solubility compared to thieno analogs but lower metabolic stability than CF₃-substituted derivatives . Thieno[3,2-d]pyrimidines (Compounds C, D) exhibit stronger antiviral activity, likely due to sulfur-enhanced nucleoside mimicry .
- Structural Optimization : The 4-methylbenzyl group in the target compound balances lipophilicity and synthetic feasibility, whereas bulkier groups (e.g., propyl in Compound D) may complicate pharmacokinetics .
Biological Activity
The compound 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide (CAS Number: 941902-63-2) is a novel pyrido[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C23H21N5O3
- Molecular Weight : 415.44 g/mol
- Structural Features : The compound features a pyrido[3,2-d]pyrimidine core with substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in critical biochemical pathways. For instance:
- Target Enzyme : Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
- Mode of Action : The compound binds to ENPP1, inhibiting its activity and thereby affecting nucleotide signaling pathways crucial for cellular responses, including immune responses and cancer progression.
Biological Activity and Therapeutic Potential
Research findings suggest that this compound exhibits various biological activities:
-
Antitumor Activity :
- Studies have shown that derivatives of pyrido[3,2-d]pyrimidines can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have demonstrated efficacy against Mia PaCa-2 and PANC-1 pancreatic cancer cells.
- A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring could enhance antitumor potency.
-
Antimicrobial Activity :
- Preliminary evaluations suggest potential antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting enzymatic functions essential for bacterial survival.
-
Enzyme Inhibition :
- The compound's ability to inhibit enzymes like α-glucosidase has been explored. Such inhibition can lead to reduced glucose absorption in the intestine, presenting a potential therapeutic avenue for managing diabetes.
Case Studies
Several studies have evaluated the biological activity of related compounds within the same chemical class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
